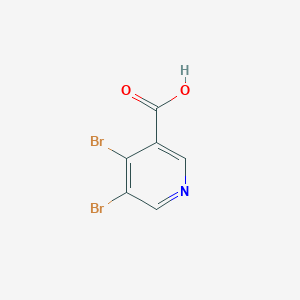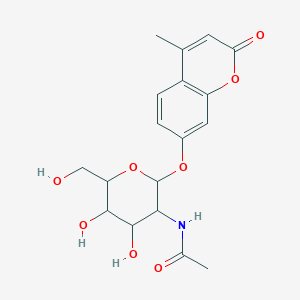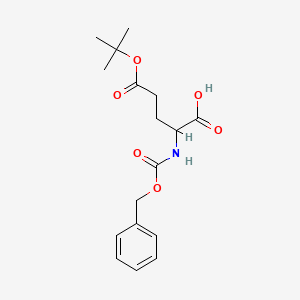
2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino acids, followed by esterification and subsequent functional group transformations. The reaction conditions often involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives . Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . The pathways involved in these interactions are often complex and may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H23NO6 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
GLMODRZPPBZPPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B8817576.png)
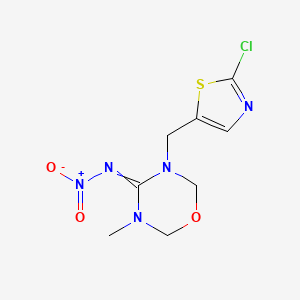
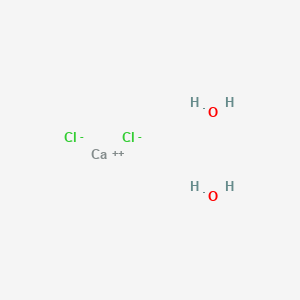
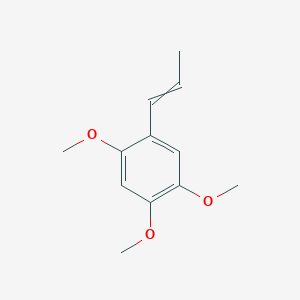

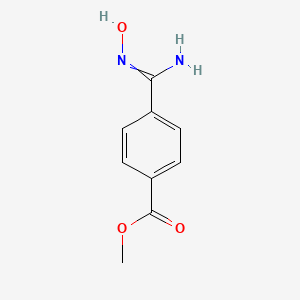
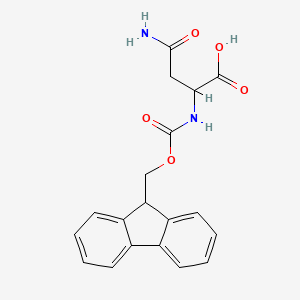
![2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one](/img/structure/B8817625.png)
![Benzo[d]oxazol-5-ylmethanamine](/img/structure/B8817638.png)
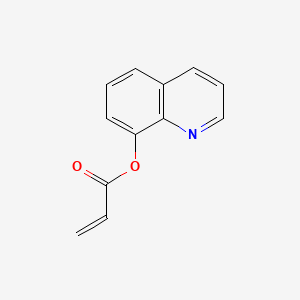
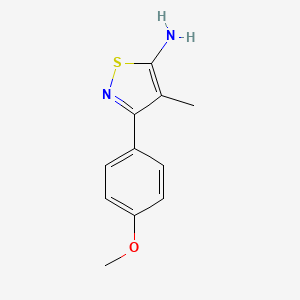
![[6-[2-(Trifluoromethyl)phenyl]3-pyridyl]methanol](/img/structure/B8817669.png)
